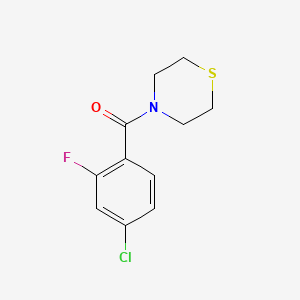
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone, also known as CFTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFTM belongs to the class of thiomorpholine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been reported to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is its ability to inhibit the activity of various enzymes, making it a potential therapeutic agent for various diseases. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown to have low toxicity in preclinical studies, making it a safe option for further research. However, one of the limitations of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the research on (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone. One of the potential directions is to investigate its efficacy in treating neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Furthermore, the potential use of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone as an anti-inflammatory and analgesic agent in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis can also be explored. Another potential direction is to investigate the use of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone as an adjuvant therapy in cancer treatment.
Conclusion:
In conclusion, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown promising results in various preclinical studies. Its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders make it an attractive option for further research. However, more studies are needed to fully understand its mechanism of action and efficacy in treating various diseases.
Méthodes De Synthèse
The synthesis of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 4-chloro-2-fluoroaniline with thiomorpholine-4-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone obtained through this method is approximately 65%.
Applications De Recherche Scientifique
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown potential therapeutic applications in various preclinical studies. It has been found to possess anticancer, antitumor, and antiviral properties. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been reported to have anti-inflammatory and analgesic effects. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIOCKCMGCULCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)
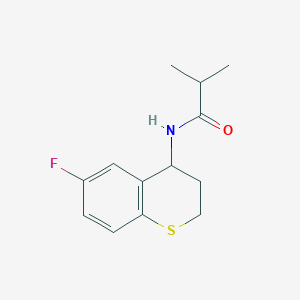
![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)
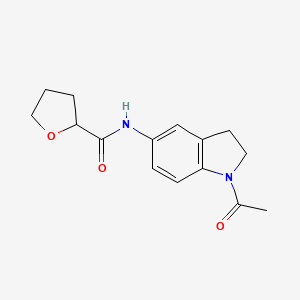
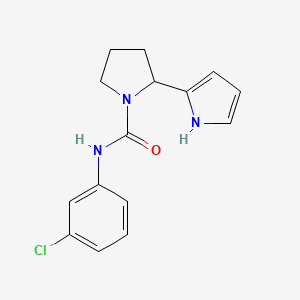
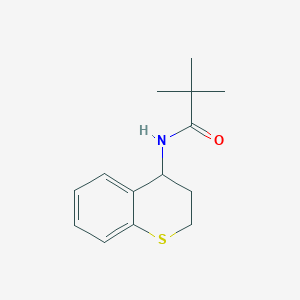
![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)
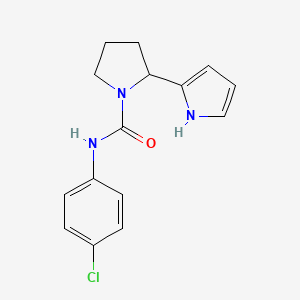
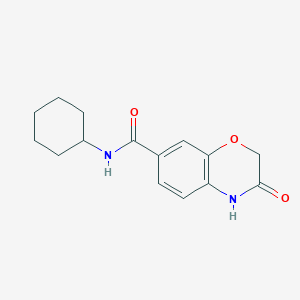
![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
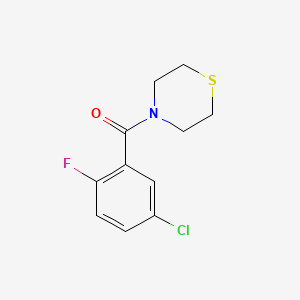
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)